molecular formula C29H29N5O5S2 B10878885 Valine, N-[2-[(4-methoxybenzoyl)amino]benzoyl]-, 2-[2-(2-benzothiazolylthio)acetyl]hydrazide CAS No. 1397001-07-8

Valine, N-[2-[(4-methoxybenzoyl)amino]benzoyl]-, 2-[2-(2-benzothiazolylthio)acetyl]hydrazide

Cat. No.: B10878885
CAS No.: 1397001-07-8
M. Wt: 591.7 g/mol
InChI Key: YBIAQWOPECCUQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-[1-({2-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]HYDRAZINO}CARBONYL)-2-METHYLPROPYL]-2-[(4-METHOXYBENZOYL)AMINO]BENZAMIDE is a complex organic compound that features a benzothiazole moiety, a methoxybenzoyl group, and a hydrazino carbonyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[1-({2-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]HYDRAZINO}CARBONYL)-2-METHYLPROPYL]-2-[(4-METHOXYBENZOYL)AMINO]BENZAMIDE typically involves multiple steps:

    Formation of the Benzothiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Acetylation: The benzothiazole derivative is then acetylated using acetic anhydride or acetyl chloride.

    Hydrazino Carbonyl Linkage Formation: The acetylated benzothiazole is reacted with hydrazine hydrate to form the hydrazino carbonyl linkage.

    Coupling with Methoxybenzoyl Group: The final step involves coupling the hydrazino carbonyl intermediate with 4-methoxybenzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N~1~-[1-({2-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]HYDRAZINO}CARBONYL)-2-METHYLPROPYL]-2-[(4-METHOXYBENZOYL)AMINO]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The benzothiazole moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The hydrazino carbonyl linkage can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N~1~-[1-({2-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]HYDRAZINO}CARBONYL)-2-METHYLPROPYL]-2-[(4-METHOXYBENZOYL)AMINO]BENZAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Biological Research: The compound can be used as a probe to study various biological pathways and interactions.

    Industrial Applications: It may find use in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N1-[1-({2-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]HYDRAZINO}CARBONYL)-2-METHYLPROPYL]-2-[(4-METHOXYBENZOYL)AMINO]BENZAMIDE involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The hydrazino carbonyl linkage may also play a role in binding to biological macromolecules, thereby affecting their function.

Comparison with Similar Compounds

Similar Compounds

    N~1~-[1-({2-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]HYDRAZINO}CARBONYL)-2-METHYLPROPYL]-2-[(4-METHOXYBENZOYL)AMINO]BENZAMIDE: This compound is unique due to its specific combination of functional groups and structural features.

    Other Benzothiazole Derivatives: Compounds with similar benzothiazole moieties but different substituents.

    Hydrazino Carbonyl Compounds: Molecules featuring hydrazino carbonyl linkages with varying side chains.

Uniqueness

The uniqueness of N1-[1-({2-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]HYDRAZINO}CARBONYL)-2-METHYLPROPYL]-2-[(4-METHOXYBENZOYL)AMINO]BENZAMIDE lies in its specific combination of a benzothiazole moiety, a methoxybenzoyl group, and a hydrazino carbonyl linkage. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

1397001-07-8

Molecular Formula

C29H29N5O5S2

Molecular Weight

591.7 g/mol

IUPAC Name

N-[1-[2-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinyl]-3-methyl-1-oxobutan-2-yl]-2-[(4-methoxybenzoyl)amino]benzamide

InChI

InChI=1S/C29H29N5O5S2/c1-17(2)25(28(38)34-33-24(35)16-40-29-31-22-10-6-7-11-23(22)41-29)32-27(37)20-8-4-5-9-21(20)30-26(36)18-12-14-19(39-3)15-13-18/h4-15,17,25H,16H2,1-3H3,(H,30,36)(H,32,37)(H,33,35)(H,34,38)

InChI Key

YBIAQWOPECCUQZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NNC(=O)CSC1=NC2=CC=CC=C2S1)NC(=O)C3=CC=CC=C3NC(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.